(Z)-Metominostrobin

概要

説明

(Z)-Metominostrobin is a fungicide belonging to the strobilurin class of chemicals. It is primarily used in agriculture to protect crops from fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Metominostrobin typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of key intermediates, such as substituted benzene derivatives.

Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, to form the core structure of this compound.

Isomerization: The final step involves the isomerization of the compound to obtain the (Z)-configuration, which is crucial for its biological activity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

科学的研究の応用

Agricultural Applications

Fungal Disease Control

(Z)-Metominostrobin is primarily used for the control of fungal diseases in crops. It has shown effective results in managing rice blast disease caused by Magnaporthe oryzae. Studies indicate that metominostrobin applied via granules released the active ingredient slowly, providing long-term control of this disease .

Effectiveness Compared to Other Fungicides

Research has demonstrated that metominostrobin outperforms several other fungicides in controlling fungal diseases in rice. For instance, comparative studies highlighted its superior efficacy over traditional fungicides, leading to higher yield and better crop health .

Environmental Impact and Bioaccumulation

Bioaccumulation Studies

Recent studies have assessed the distribution and bioaccumulation of this compound in aquatic ecosystems. In a study conducted on the Dongjiang River wetland in southern China, metominostrobin was found at median concentrations of 3.52 ng/g in algae and 5.55 ng/g in zooplankton . The bioconcentration factor (BCF) for various strobilurin fungicides, including metominostrobin, exceeded 1000 L/kg, indicating significant accumulation potential in aquatic organisms.

| Compound | Median Concentration (ng/g) | Bioconcentration Factor (BCF) |

|---|---|---|

| This compound | Algae: 3.52 | >1000 |

| Zooplankton: 5.55 |

Regulatory Status and Safety

Residue Analysis

this compound has been evaluated for pesticide residues in various crops. The stability of the Z isomer was confirmed over a period of at least 12 months across different crop samples . Recovery rates from supervised field trials generally fell within the acceptable range of 70-120%, indicating reliable detection methods for residue analysis.

Human Health and Environmental Safety

The safety profile of this compound has been assessed regarding its environmental fate and eco-toxicity. While it is classified as a systemic fungicide with broad-spectrum activity, concerns regarding its potential impacts on non-target organisms remain .

Case Studies

Field Trials on Rice

Several field trials conducted in different geographic locations have provided insights into the real-world effectiveness of this compound. For example, trials in Brazil reported consistent efficacy against rice blast disease, leading to improved crop yields compared to untreated controls .

Resistance Management

Research also highlights the role of this compound in resistance management strategies for fungal pathogens. Its unique mode of action as a QoL inhibitor helps mitigate the development of resistance among fungal populations when used judiciously .

作用機序

(Z)-Metominostrobin exerts its effects by inhibiting the mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to fungal cell death. This mechanism is similar to other strobilurin fungicides, but the (Z)-configuration of Metominostrobin provides it with unique binding properties and efficacy.

類似化合物との比較

Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.

Pyraclostrobin: Known for its broad-spectrum activity against various fungal pathogens.

Trifloxystrobin: Effective against a wide range of fungal diseases in crops.

Uniqueness: (Z)-Metominostrobin stands out due to its specific (Z)-configuration, which enhances its binding affinity to the target site in fungi. This configuration also contributes to its effectiveness at lower concentrations compared to some other strobilurin fungicides.

生物活性

(Z)-Metominostrobin, a strobilurin fungicide, has garnered attention for its unique biological activity, particularly in inhibiting fungal growth. This article delves into the compound's mechanisms of action, efficacy against various fungal pathogens, environmental impact, and analytical methods for detection.

This compound has the chemical formula and a molecular weight of 284.31 g/mol. It functions primarily by inhibiting mitochondrial respiration in fungi. The compound specifically targets the Qo site within the cytochrome bc₁ complex, disrupting the electron transport chain essential for ATP production. This inhibition leads to impaired energy synthesis in fungal cells, ultimately resulting in fungal cell death .

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits significant antifungal activity against a variety of pathogens. A study evaluated its impact on the respiratory activity of Rhizoctonia solani, a common rice pathogen. The results indicated that this compound effectively inhibited the respiration of this fungus, similar to the effects observed with cyanide .

Comparative Efficacy Table

Environmental Impact and Degradation

The environmental fate of this compound is crucial for assessing its ecological risks. Studies have investigated its degradation in soil and water, revealing that it undergoes various transformations influenced by environmental conditions. The compound's half-life varies significantly; under aerobic conditions, it can degrade within weeks .

Degradation Pathways Table

| Environmental Condition | Half-Life | Major Degradation Pathway |

|---|---|---|

| Dark Aerobic | 8-12 weeks | Hydrolysis and microbial metabolism |

| Soil | <14 days | Microbial degradation |

| Water | Variable | Photodegradation under UV light |

Analytical Methods for Detection

Accurate detection of this compound is essential for monitoring its residues in agricultural products and environmental samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been validated as effective methods for quantifying this compound in various matrices. These methods provide sensitivity and specificity necessary for regulatory compliance.

Case Studies

- Impact on Soil Microbial Communities : A study found that applications of this compound altered microbial biodiversity in treated soils, inhibiting organotrophic bacteria and fungi while promoting resistant strains . This highlights the need for careful management of fungicide use to prevent long-term ecological impacts.

- Field Trials : Field trials demonstrated that this compound effectively controlled rice sheath blight under varying environmental conditions, showcasing its potential as a reliable fungicide in integrated pest management strategies .

特性

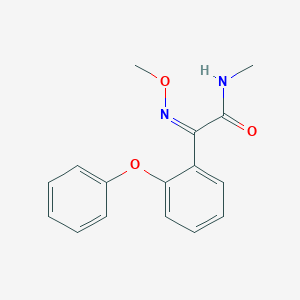

IUPAC Name |

(2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIRDDUVRXCDBN-SDXDJHTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016614 | |

| Record name | (Z)-Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133408-50-1, 133408-51-2 | |

| Record name | Metominostrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133408501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metominostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, α-(methoxyimino)-N-methyl-2-phenoxy-, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOMINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OH8UHE3ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metominostrobin interact with its target and what are the downstream effects?

A1: Metominostrobin inhibits fungal growth by targeting the cytochrome b complex, specifically at the Qo site, within the mitochondrial respiratory chain. [, ] This interaction disrupts electron transport, ultimately halting the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion leads to the inhibition of fungal growth and eventual death. [, ]

Q2: What is the molecular formula and weight of metominostrobin?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, chemical databases identify the molecular formula of metominostrobin as C19H19N3O4 with a molecular weight of 353.37 g/mol.

Q3: How does the presence of white carbon in time-controlled release granules (TCRGs) affect the release profile of metominostrobin?

A3: Research indicates that increasing the amount of white carbon (hydrated silicon dioxide) in TCRGs containing metominostrobin leads to a shorter lag time for release and a faster release rate. [] This effect is attributed to changes in water permeability into the TCRG and the tensile strength of the membrane, both influenced by the presence of white carbon. []

Q4: How do structural modifications of metominostrobin affect its fungicidal activity?

A5: Research focusing on the development of novel strobilurin fungicides with unique biological activities reveals that structural changes to the metominostrobin molecule can significantly alter its fungicidal activity. [] Replacing the unsubstituted phenoxy substituent with a 3,5-bis(trifluoromethyl)phenoxymethyl group led to the discovery of a lead compound with moderate acaricidal activity. [] Further modifications, such as introducing an oxime ether bridge and an alkylthio(alkyl) branch, along with replacing the methoxyiminoacetamide group with a methoxyacrylate structure, resulted in compounds with significantly enhanced acaricidal and fungicidal activity. []

Q5: Is there evidence of resistance developing to metominostrobin or cross-resistance with other strobilurin fungicides?

A6: While early studies on Magnaporthe grisea indicated no resistance development to metominostrobin after several years of use, [] more recent research has identified resistance emergence in different fungal species. [, , ] Additionally, cross-resistance between metominostrobin and other strobilurin fungicides, such as azoxystrobin and pyraclostrobin, has been observed in Blumeria graminis f.sp. tritici. []

Q6: How effective is metominostrobin in controlling rice blast disease?

A7: Research indicates that metominostrobin demonstrates significant efficacy in controlling rice blast disease caused by Magnaporthe grisea. [, ] Studies show that metominostrobin effectively inhibits the respiratory activity of Rhizoctonia solani, the causal agent of rice sheath blight, leading to disease control. [] Controlled-release formulations of metominostrobin have also demonstrated long-term control of rice blast by maintaining effective concentrations within the plant for extended periods. []

Q7: What analytical methods are employed to determine metominostrobin residues in food and environmental samples?

A8: Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ] are commonly employed to determine metominostrobin residues in food and environmental samples. These methods offer high sensitivity and selectivity, enabling accurate quantification of metominostrobin at trace levels. [, , ]

Q8: Are there any alternatives or substitutes for metominostrobin in controlling plant diseases?

A9: Yes, research explores the synergistic effects of combining metominostrobin with other fungicides from different chemical classes to enhance disease control and manage resistance. [, , , , , , , , , ] Combining metominostrobin with fungicides such as azoxystrobin, trifloxystrobin, prothioconazole, and others has shown promising results in managing various plant diseases, offering potential alternatives for disease control. [, , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。